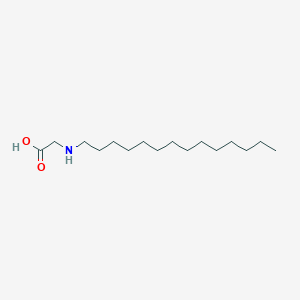
Glycine, N-tetradecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-tetradecyl-: is a derivative of glycine, an amino acid, where the hydrogen atom of the amino group is replaced by a tetradecyl group. This modification imparts unique properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-tetradecyl- typically involves the reaction of glycine with tetradecyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of Glycine, N-tetradecyl- may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: Glycine, N-tetradecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the tetradecyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecylamine.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Chemistry: Glycine, N-tetradecyl- is used as a surfactant in various chemical formulations due to its amphiphilic nature.
Biology: In biological research, it is used to study membrane interactions and protein-lipid interactions.
Industry: In the industrial sector, Glycine, N-tetradecyl- is used in the formulation of detergents, emulsifiers, and other surfactant-based products .
Mechanism of Action
The mechanism of action of Glycine, N-tetradecyl- involves its interaction with lipid membranes. The tetradecyl group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
- Glycine, N-dodecyl-
- Glycine, N-hexadecyl-
- Glycine, N-octadecyl-
Comparison: Glycine, N-tetradecyl- is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and in membrane studies compared to shorter or longer chain derivatives .
Properties
CAS No. |
78961-17-8 |
|---|---|
Molecular Formula |
C16H33NO2 |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
2-(tetradecylamino)acetic acid |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16(18)19/h17H,2-15H2,1H3,(H,18,19) |
InChI Key |
KKXGXWCLPVABEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















